![molecular formula C20H24N2O3 B2488365 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide CAS No. 946367-10-8](/img/structure/B2488365.png)

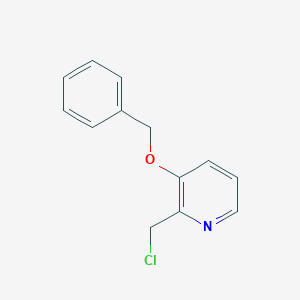

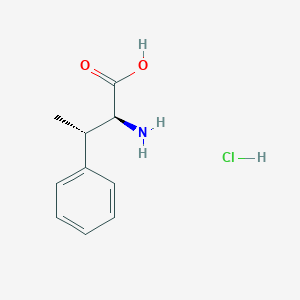

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

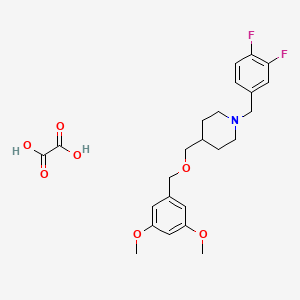

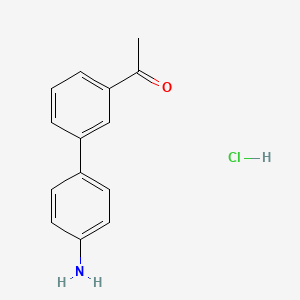

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide belongs to a class of compounds known for their broad range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The significance of these compounds is attributed to their complex molecular structure, which includes a tetrahydroquinoline core, a common motif in many pharmacologically active molecules (Muthukrishnan, Sridharan, & Menéndez, 2019).

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives typically involves multistep procedures, starting from readily available commercial reagents. A common method is the Povarov cycloaddition reaction followed by N-furoylation processes. This method allows for the efficient construction of the tetrahydroquinoline scaffold, which can be further modified to introduce various substituents depending on the desired properties of the final compound (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These analytical methods confirm the presence of the tetrahydroquinoline core and the attached functional groups, providing insights into the compound's three-dimensional structure and the arrangement of its atoms (Rudenko et al., 2012).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in a variety of chemical reactions, including cycloadditions, acylations, and reductions. These reactions are crucial for modifying the compound's chemical structure, enabling the synthesis of derivatives with tailored properties for specific applications. The chemical reactivity of these compounds is influenced by the electron-donating and withdrawing effects of the substituents attached to the tetrahydroquinoline core (Zubkov et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure. The presence of functional groups such as the furoyl and dimethylbutanamide moiety influences the compound's solubility in various solvents, which is critical for its application in pharmaceutical formulations (Dyachenko et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for understanding the compound's behavior in chemical reactions and biological systems. These properties are influenced by the electron distribution within the molecule, which can be studied through spectroscopic methods and computational chemistry techniques (Yavari, Nematpour, & Askarian-Amiri, 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Tetrahydroquinoline derivatives exhibit potent anticancer properties. Research has shown that these compounds can function as antitumor agents, with specific studies highlighting their cytotoxicity against melanoma cells and their ability to inhibit tubulin polymerization, a mechanism that is crucial for cell division in cancer cells. For instance, dopamine-derived tetrahydroisoquinolines were studied for their cytotoxic effects on melanoma cell lines, indicating that these compounds could induce cell death through necrosis by generating oxidative stress and reactive oxygen species (De Marco et al., 2002). Another study synthesized 1-aroylindoline and 1-aroyl-1,2,3,4-tetrahydroquinoline derivatives, finding that 4-amino and 4-hydroxy-1-aroylindoles exhibited significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents (Liou et al., 2008).

Antimicrobial and Antibacterial Properties

Quinoline-based compounds also demonstrate strong antimicrobial and antibacterial activities. A library of quinoline-based furanones and their nitrogen analogues was prepared and evaluated for antimicrobial activity, showing significant antibacterial effects against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. This suggests the potential use of these compounds in treating bacterial infections (Khokra et al., 2015).

Antihypertensive Effects

Tetrahydroquinoline derivatives have been explored for their antihypertensive effects. The synthesis and identification of prazosin metabolites, including the 6-O-demethyl and 7-O-demethyl analogues of prazosin (a known antihypertensive drug), demonstrated that these metabolites could contribute to the antihypertensive effect of prazosin, though they are less potent in lowering blood pressure. This indicates the potential of tetrahydroquinoline derivatives in the development of new antihypertensive drugs (Althuis & Hess, 1977).

Wirkmechanismus

Target of Action

Similar compounds have been found to target disintegrin and metalloproteinase domain-containing protein 28 .

Mode of Action

It’s known that furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Biochemical Pathways

Furanic compounds have been shown to have a wide range of applications in different fields such as fuels and biochemical production .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPERTABIPADPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)